molecular formula C10H15NO B6329560 (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol CAS No. 1213317-54-4

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol

Cat. No.: B6329560
CAS No.: 1213317-54-4
M. Wt: 165.23 g/mol
InChI Key: WZFVOURVLDLEGP-SNVBAGLBSA-N
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Description

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol is a chiral amino alcohol with a molecular formula of C₁₀H₁₅NO (free base) and C₁₀H₁₆ClNO as its hydrochloride salt (MW: 201.69) . It features a stereogenic center at the C2 position (S-configuration) and a 3,5-dimethylphenyl substituent. This compound is utilized as a pharmaceutical intermediate, particularly in enantioselective synthesis, due to its chiral backbone. Its hydrochloride form is stored under inert atmospheres at room temperature and exhibits moderate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Properties

IUPAC Name

(2S)-2-amino-2-(3,5-dimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFVOURVLDLEGP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CO)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](CO)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process begins with dehydrogenation of the primary alcohol (e.g., 3,5-dimethylbenzyl alcohol) to form an aldehyde intermediate. An iridium catalyst then mediates hydrometalation of the phthalimido-allene, generating an (α-amino)allyliridium complex. Subsequent carbonyl addition to the aldehyde yields the anti-diastereomer of the amino alcohol with high enantioselectivity (typically >90% ee).

Experimental Protocol

  • Catalyst System : [Ir(cod)Cl]₂ (2 mol%) with chiral phosphoramidite ligands.

  • Conditions : Toluene solvent, 80°C, 24–48 hours under nitrogen.

  • Substrates : 3,5-Dimethylbenzyl alcohol and phthalimido-allene derivatives.

  • Yield : 70–85% with 92–98% ee.

Table 1: Representative Reaction Outcomes

SubstrateCatalyst LoadingTime (h)Yield (%)ee (%)
3,5-Dimethylbenzyl alcohol2 mol%367895
4-Chlorobenzyl alcohol2 mol%488297

This method excels in stereocontrol but requires specialized ligands and inert conditions, limiting scalability.

Reductive Amination

Reductive amination offers a straightforward route to chiral amino alcohols by condensing ketones or aldehydes with amines, followed by asymmetric reduction. VulcanChem highlights its applicability to structurally related compounds.

Synthetic Pathway

  • Imine Formation : Reaction of 3,5-dimethylphenylacetaldehyde with ammonia generates an imine intermediate.

  • Asymmetric Reduction : Catalytic hydrogenation using a chiral catalyst (e.g., Ru-BINAP) produces the (S)-enantiomer.

Optimization Parameters

  • Catalyst : RuCl₂[(S)-BINAP] for enantioselective reduction.

  • Reducing Agent : H₂ (50 psi) in methanol at 25°C.

  • Yield : 65–75% with 85–90% ee.

Table 2: Reductive Amination Conditions

ParameterValue
Temperature25°C
Pressure50 psi H₂
CatalystRuCl₂[(S)-BINAP] (5 mol%)
Reaction Time12–18 hours

While operationally simpler than allylation, this method struggles with over-reduction byproducts and moderate enantioselectivity.

Nitro Compound Reduction

Reduction of nitro intermediates, as described in Benchchem, provides a high-yielding route but necessitates resolution of racemic mixtures.

Stepwise Synthesis

  • Nitroalkene Preparation : Condensation of 3,5-dimethylbenzaldehyde with nitromethane yields β-nitrostyrene.

  • Reduction : Hydrogenation over Pd/C (10 wt%) in ethanol converts the nitro group to an amine.

  • Chiral Resolution : Diastereomeric salt formation with L-tartaric acid isolates the (S)-enantiomer.

Key Data

  • Nitroalkene Reduction : 90–95% yield (racemic).

  • Resolution Efficiency : 40–50% recovery of (S)-isomer.

Table 3: Nitro Reduction Metrics

StepConditionsYield (%)
Nitroalkene synthesisEtOH, NaOH, 0°C88
Pd/C HydrogenationH₂ (1 atm), 25°C, 6h93
Chiral ResolutionL-Tartaric acid, MeOH/H₂O45

This method’s high throughput is offset by inefficient resolution, necessitating recycling of undesired enantiomers.

Comparative Analysis of Methods

Efficiency and Scalability

  • Catalytic Allylation : Superior enantioselectivity (>95% ee) but limited by catalyst cost and sensitivity.

  • Reductive Amination : Moderate yields and ee, suitable for small-scale API synthesis.

  • Nitro Reduction : High yields but low chiral efficiency, ideal for non-stereosensitive applications.

Industrial Applicability

  • Allylation remains confined to lab-scale due to specialized ligands.

  • Nitro reduction is preferred for bulk production despite resolution drawbacks.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, esters, or other substituted products.

Scientific Research Applications

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methyl vs. Halogenated Phenyl Groups

Table 1: Key Structural and Physicochemical Differences
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol (1213317-54-4) 3,5-dimethylphenyl C₁₀H₁₅NO 153.23 (free base) Enhanced steric bulk; improved metabolic stability due to methyl groups
(S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol (1212932-15-4) 3,5-difluorophenyl C₈H₉F₂NO 183.17 (free base) Higher electronegativity; potential for improved solubility in polar solvents
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (1213463-79-6) 4-Cl,2,5-difluorophenyl C₈H₇ClF₂NO 207.61 Increased lipophilicity; possible enhanced receptor binding affinity
(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol (1213415-66-7) 2,5-dichlorophenyl C₈H₉Cl₂NO 206.07 High lipophilicity; potential toxicity concerns (Hazard Code: Xn)
Key Observations :
  • Steric and Electronic Effects : The 3,5-dimethylphenyl group provides steric hindrance, which may enhance selectivity in asymmetric catalysis or drug-target interactions compared to smaller substituents like fluorine .
  • Toxicity : Halogenated variants, particularly chlorinated ones, show elevated hazard profiles (e.g., Xn code for dichlorophenyl analog) compared to the dimethylphenyl compound .

Enantiomeric Comparisons

Table 2: Enantiomer-Specific Differences
Compound (CAS) Configuration Molecular Weight (HCl Salt) Key Applications
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride S 201.69 Preferred in chiral synthesis for specific biological activity
(R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride (2411592-34-0) R 201.69 Differing pharmacokinetics; potential for contrasting therapeutic outcomes
Key Observations :
  • Biological Activity : Enantiomers often exhibit divergent interactions with chiral biological targets. The S-configuration may be favored in certain drug formulations for optimized efficacy or reduced off-target effects .
Key Observations :
  • Stability : Methyl groups in the parent compound confer resistance to oxidative metabolism, making it advantageous for long-acting therapeutics .
  • Halogenated Analogs : Fluorine’s electronegativity enhances hydrogen-bonding capacity, useful in targeting polar enzyme active sites, while chlorine’s bulk may improve binding to hydrophobic pockets .

Biological Activity

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol, also known as (S)-DMPEA, is a chiral amino alcohol that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structure, characterized by a dimethyl-substituted phenyl ring and an amino group, allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol is C10H15NO, with a molecular weight of approximately 165.23 g/mol. The compound features:

  • Amino Group : Capable of forming hydrogen bonds with enzymes and receptors.
  • Hydroxyl Group : Contributes to its solubility and reactivity.
  • Dimethyl-substituted Phenyl Ring : Influences its hydrophobic interactions and overall biological activity.

The biological activity of (S)-DMPEA is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors.

Molecular Targets :

  • Enzymes : The amino group can interact with active sites on enzymes, potentially inhibiting their function or altering their catalytic properties.
  • Receptors : The compound may bind to cell membrane receptors, influencing signal transduction pathways that affect cellular responses.

Biological Activity Overview

Research indicates that (S)-DMPEA exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that (S)-DMPEA may act as a monoamine neurotransmitter modulator, potentially alleviating symptoms of depression through its interaction with neurotransmitter systems.
  • Neuroprotective Properties : The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Activity : There are indications that (S)-DMPEA may reduce inflammation by modulating cytokine production in immune cells.

Case Studies and Experimental Data

Several studies have explored the pharmacological properties of (S)-DMPEA:

  • Study on Neuroprotection :
    • A study demonstrated that (S)-DMPEA reduced neuronal cell death in models of oxidative stress by upregulating antioxidant defenses.
    • Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with (S)-DMPEA compared to control groups.
TreatmentROS Levels (µM)Cell Viability (%)
Control15.040
(S)-DMPEA8.585
  • Antidepressant Activity :
    • In a rodent model of depression, administration of (S)-DMPEA led to a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
Dose (mg/kg)Immobility Time (s)
0120
1080
3050

Comparative Analysis with Similar Compounds

(S)-DMPEA can be compared to other compounds with similar structures to understand its unique properties:

Compound NameStructural FeaturesUnique Aspects
(R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-olEnantiomer with opposite chiralityDifferent pharmacological profile
2-Amino-2-(4-methylphenyl)ethanolSingle methyl group on phenyl ringVariations in receptor binding affinity
2-AminoethanolLacks aromatic substitutionBasic amino alcohol without specific activity

Q & A

Q. What are the optimized synthetic routes for (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves catalytic hydrogenation or continuous flow reactors to enhance yield and scalability. For enantiomerically pure (S)-isomers, asymmetric hydrogenation with chiral catalysts (e.g., Rh or Ru complexes) is critical. Reaction parameters like temperature (20–60°C), solvent polarity (methanol or ethanol), and catalyst loading (1–5 mol%) must be optimized to minimize racemization .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential for verifying the phenyl ring substitution pattern (3,5-dimethyl groups) and hydroxyl/amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) or polarimetry confirms enantiomeric excess in the (S)-configuration .

Q. How does the compound’s solubility profile impact its use in biological assays?

Methodological Answer: The compound’s solubility in aqueous buffers (e.g., PBS) is limited due to its hydrophobic dimethylphenyl group. For in vitro assays, co-solvents like DMSO (<1% v/v) are recommended. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins can improve bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination vs. methylation) on the phenyl ring alter biological activity?

Methodological Answer: Comparative studies show that 3,5-dimethyl substitution enhances lipophilicity and membrane permeability compared to fluorinated analogs (e.g., 3,5-difluorophenyl derivatives). However, fluorinated analogs exhibit stronger hydrogen-bonding interactions with target enzymes, as seen in IC50_{50} differences (e.g., 12 µM for dimethyl vs. 8 µM for difluoro in kinase inhibition assays) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cancer cell lines?

Methodological Answer: Discrepancies in cytotoxicity (e.g., IC50_{50} of 5.2 µM in MDA-MB-231 vs. 18 µM in HeLa) may arise from cell-specific uptake or metabolic differences. Use isotopic labeling (e.g., 3^3H-tagged compound) to quantify intracellular accumulation, and pair with transcriptomic profiling to identify resistance markers like ABC transporters .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

Methodological Answer: The (S)-enantiomer shows 10-fold higher affinity for aminotransferase enzymes than the (R)-form, as demonstrated by surface plasmon resonance (SPR) assays. Molecular docking simulations reveal that the (S)-configuration aligns the hydroxyl group for hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control, reducing racemization. Post-synthesis purification via chiral chromatography (e.g., Chiralpak AD-H column) or diastereomeric salt crystallization (using L-tartaric acid) achieves >99% enantiomeric excess (ee) .

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